molecular formula C15H16N2O2 B12444124 3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide

3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide

Cat. No.: B12444124
M. Wt: 256.30 g/mol
InChI Key: NJFDUQWVQWWHRV-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide is an organic compound with the molecular formula C16H18N2O2 It is characterized by the presence of a methoxyphenyl group attached to a benzene ring, which is further connected to a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and benzene-1-carboximidamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxyphenyl)methoxy]benzene-1-carboxamide
  • 3-[(4-Methoxyphenyl)methoxy]benzene-1-carboxylic acid
  • 3-[(4-Methoxyphenyl)methoxy]benzene-1-carboxaldehyde

Uniqueness

3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]benzenecarboximidamide

InChI

InChI=1S/C15H16N2O2/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9H,10H2,1H3,(H3,16,17)

InChI Key

NJFDUQWVQWWHRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=N)N

Origin of Product

United States

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